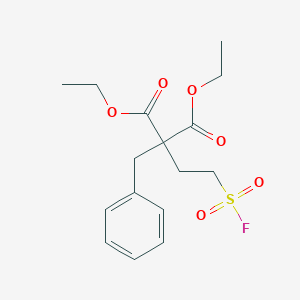
Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate is an organic compound with the molecular formula C16H21FO6S. This compound is characterized by the presence of a benzyl group, a fluorosulfonylethyl group, and a propanedioate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate typically involves the alkylation of diethyl malonate with benzyl bromide, followed by the introduction of the fluorosulfonylethyl group. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with benzyl bromide. The fluorosulfonylethyl group can be introduced using a suitable fluorosulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form sulfides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Hydrolysis: Formation of diethyl malonate and corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate involves its interaction with specific molecular targets. The fluorosulfonylethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate.
Benzyl bromide: Used in the alkylation step of the synthesis.
Fluorosulfonyl compounds: Share the fluorosulfonylethyl group, which imparts similar reactivity.
Uniqueness
This compound is unique due to the combination of its benzyl, fluorosulfonylethyl, and propanedioate moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and scientific research.
Propiedades
IUPAC Name |
diethyl 2-benzyl-2-(2-fluorosulfonylethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO6S/c1-3-22-14(18)16(15(19)23-4-2,10-11-24(17,20)21)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEKNLZASOPNDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)F)(CC1=CC=CC=C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2403656.png)
![2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide](/img/structure/B2403657.png)
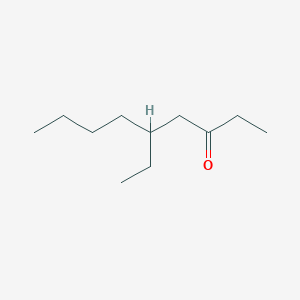
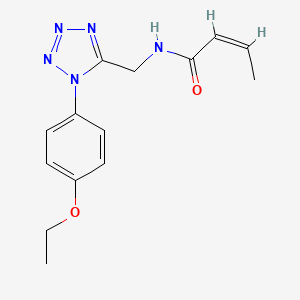

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2403661.png)
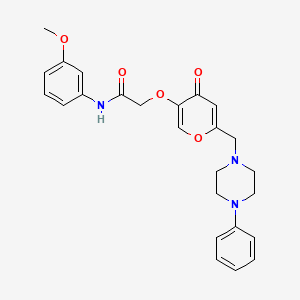
![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)
![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)
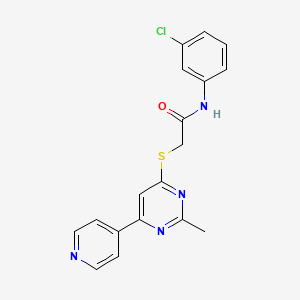
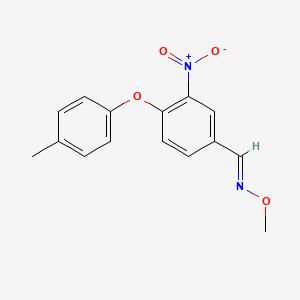
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
